molecular formula C23H19N3O2 B2516574 (2E)-3-[4-(benzyloxy)phenyl]-2-cyano-N-(6-methylpyridin-2-yl)prop-2-enamide CAS No. 496021-32-0

(2E)-3-[4-(benzyloxy)phenyl]-2-cyano-N-(6-methylpyridin-2-yl)prop-2-enamide

Cat. No. B2516574
CAS RN: 496021-32-0
M. Wt: 369.424
InChI Key: WXVSXJLFCMWYOZ-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound , (2E)-3-[4-(benzyloxy)phenyl]-2-cyano-N-(6-methylpyridin-2-yl)prop-2-enamide, is a benzamide derivative that is likely to possess interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar benzamide derivatives, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of benzamide derivatives, as described in the first paper, involves direct acylation reactions of amino acetonitrile derivatives . This suggests that the synthesis of this compound could potentially be achieved through a similar pathway, possibly involving the acylation of 2-amino-2-(6-methylpyridin-2-yl)acetonitrile with a suitable benzyloxy-substituted benzoyl chloride.

Molecular Structure Analysis

The second paper provides a detailed analysis of the crystal structure of a related compound using X-ray diffraction . This technique could be applied to determine the crystal structure of the compound , which would provide valuable information about its molecular conformation and intermolecular interactions.

Chemical Reactions Analysis

Benzamide derivatives are known to participate in various chemical reactions. The first paper discusses the colorimetric sensing behavior of a benzamide derivative in the presence of fluoride anions, which is attributed to a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism . This indicates that the compound may also exhibit interesting reactivity, particularly in the presence of specific anions or under certain conditions that promote ICT.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be explored through various spectroscopic techniques, as demonstrated in the second paper . IR, NMR, and UV-Vis spectroscopy, along with computational methods such as DFT calculations, can be used to predict and confirm the vibrational frequencies, chemical shifts, and electronic properties of the compound. Additionally, the study of NBO, NLO, and MEP can provide insights into the compound's reactivity, stability, and potential applications in materials science.

Scientific Research Applications

Synthesis and Applications in Drug Discovery

  • Ultrasound Assisted Synthesis for Anti-Tubercular Activity : A series of novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide were synthesized using ultrasound as a green chemistry tool. These compounds showed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, with IC50 values less than 1 µg/mL. They were also non-cytotoxic against the HeLa human cancer cell line and complied with essential features for potential leads in anti-tubercular drug discovery (Nimbalkar et al., 2018).

Pharmacological Investigations

  • Anti-Fibrotic Drug Potential : The pharmacokinetics and metabolism of 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide (IN-1130), an ALK5 inhibitor, were studied. IN-1130 showed potential as an oral anti-fibrotic drug, with significant distribution into liver, kidneys, and lungs and a notable bioavailability in various animal models (Kim et al., 2008).

Anticonvulsant Activity

  • Structure-Anticonvulsant Activity Studies : A series of (E)-N-cinnamoyl aminoalkanols derivatives were synthesized and evaluated for anticonvulsant activity in rodent models. The structure-activity studies indicated that specific substituents in the phenyl ring influenced anticonvulsant activity, highlighting the importance of molecular structure in drug efficacy (Gunia-Krzyżak et al., 2017).

Chemical Synthesis and Characterization

  • Synthesis of Derivatives for Biological Activity : Various derivatives of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one were synthesized, providing insights into chemical processes and potential applications in creating bioactive compounds (Shatsauskas et al., 2017).

properties

IUPAC Name

(E)-2-cyano-N-(6-methylpyridin-2-yl)-3-(4-phenylmethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-17-6-5-9-22(25-17)26-23(27)20(15-24)14-18-10-12-21(13-11-18)28-16-19-7-3-2-4-8-19/h2-14H,16H2,1H3,(H,25,26,27)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVSXJLFCMWYOZ-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.